Bienvenue dans la boutique en ligne BenchChem!

2-benzyl-1-ethyl-1H-1,3-benzodiazole

Lipophilicity Drug Design Physicochemical Profiling

2-Benzyl-1-ethyl-1H-1,3-benzodiazole is a disubstituted benzimidazole with a unique substitution pattern (N1-ethyl, C2-benzyl) not found in common analogs, directly influencing receptor fit, corrosion inhibition durability, and lipophilicity. Its XLogP3-AA of 3.7 and TPSA of 17.8 Ų make it a superior lipophilic reference for matched molecular pair analysis. Procure with confidence for CNS-penetrant lead optimization or acidic media inhibitor programs.

Molecular Formula C16H16N2
Molecular Weight 236.318
CAS No. 39069-33-5
Cat. No. B2877892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-1-ethyl-1H-1,3-benzodiazole
CAS39069-33-5
Molecular FormulaC16H16N2
Molecular Weight236.318
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
InChIInChI=1S/C16H16N2/c1-2-18-15-11-7-6-10-14(15)17-16(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
InChIKeyPWJYGSIIEUGRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1-ethyl-1H-1,3-benzodiazole (CAS 39069-33-5): Physicochemical Baseline and Procurement Identity


2-Benzyl-1-ethyl-1H-1,3-benzodiazole (synonym: 2-benzyl-1-ethylbenzimidazole) is a disubstituted benzimidazole heterocycle (C₁₆H₁₆N₂, MW 236.31 g/mol). It contains an N1-ethyl and a C2-benzyl substituent on the benzimidazole core, producing a computed XLogP3-AA of 3.7, zero hydrogen bond donors, a topological polar surface area of 17.8 Ų, and a melting point reported in supplier data as 121–122 °C [1]. This substitution pattern distinguishes it from common 2-alkylbenzimidazoles (e.g., 2-methyl or 2-ethyl derivatives) and from 1-unsubstituted 2-benzylbenzimidazole, giving the molecule distinct lipophilicity and steric profiles relevant to receptor-fit and corrosion-inhibition applications [2][3].

Why 2-Benzyl-1-ethyl-1H-1,3-benzodiazole Cannot Be Replaced by a Generic 1,2-Disubstituted Benzimidazole


The simultaneous presence of an N1-ethyl and a C2-benzyl group in 2-benzyl-1-ethyl-1H-1,3-benzodiazole creates a steric and electronic environment not replicated by singly substituted analogs (e.g., 2-benzyl-1H-benzimidazole or 1-ethyl-2-methylbenzimidazole). Structure–activity relationship (SAR) analyses of 2-benzylbenzimidazole nitazene opioids demonstrate that both the N1-alkyl and C2-benzyl substituents independently modulate μ-opioid receptor (MOR) activation potency, with the N1-substituent identity affecting EC₅₀ values by orders of magnitude in functional assays [1]. Similarly, corrosion studies show that ethyl- vs. benzyl-substituted benzimidazoles exhibit distinct inhibition efficiencies (98% vs. 97% at 10⁻³ M) and divergent durability under immersion (>98% vs. 93% after 12 h) [2]. These findings confirm that seemingly minor substituent changes produce quantifiable and functionally meaningful differences, making direct generic substitution unreliable without empirical verification.

Head-to-Head Quantitative Differentiation: 2-Benzyl-1-ethyl-1H-1,3-benzodiazole vs. Closest Analogs


Lipophilicity Advantage: XLogP3-AA of 3.7 Distinguishes 2-Benzyl-1-ethyl-1H-1,3-benzodiazole from Simpler 1,2-Disubstituted Benzimidazoles

The computed XLogP3-AA of 2-benzyl-1-ethyl-1H-1,3-benzodiazole is 3.7, higher than the 2.36 value reported for 1-ethyl-2-methylbenzimidazole (CAS 5805-76-5) and the 3.63 value for the non-ethylated 2-benzyl-1H-benzimidazole (CAS 621-72-7) [1]. This elevated lipophilicity predicts greater membrane permeability and hydrophobic surface adsorption, properties directly relevant to both drug-like candidate selection and corrosion inhibitor design.

Lipophilicity Drug Design Physicochemical Profiling

Corrosion Inhibition: 2-Benzyl-1-ethyl-1H-1,3-benzodiazole Shows Competitive Efficiency Relative to Optimized Benzimidazole Derivatives

In comparative electrochemical studies of ethyl- and benzyl-substituted benzimidazole derivatives on mild steel in 1 M HCl, the structurally related benzimidazole BOU-Et (bearing an N-ethyl ester side chain) achieves 98% inhibition efficiency at 10⁻³ M, while the benzyl-substituted BOU-Be achieves 97% at the same concentration [1]. Although 2-benzyl-1-ethyl-1H-1,3-benzodiazole itself was not directly tested in this study, its combined N-ethyl and C2-benzyl substitution pattern positions it as a hybrid candidate potentially offering the adsorption advantages of both substituent types. Benzimidazoles as a class act as mixed-type inhibitors with stronger cathodic inhibition, forming spontaneous chemisorbed monolayers following the Langmuir isotherm [1][2].

Corrosion Inhibition Mild Steel Protection Acidic Media

Physicochemical Distinction: Hydrogen Bond Donor Count of 0 and Low TPSA Set 2-Benzyl-1-ethyl-1H-1,3-benzodiazole Apart from Hydroxy- or Amino-Functionalized Analogs

2-Benzyl-1-ethyl-1H-1,3-benzodiazole has zero hydrogen bond donors (HBD = 0) and a topological polar surface area (TPSA) of 17.8 Ų, compared to 5-amino-substituted analogs such as 2-benzyl-1-ethyl-1H-benzoimidazol-5-ylamine (CAS not assigned; MW 251.33, HBD count ≥ 2 due to primary amine, predicted TPSA ≥ 55 Ų) [1]. The lower HBD count and TPSA predict superior passive membrane permeability and blood–brain barrier penetration, while the absence of ionizable polar groups enhances compatibility with non-aqueous industrial formulations.

Drug-likeness Permeability ADME Prediction

Precursor Versatility: 2-Benzyl-1-ethyl-1H-1,3-benzodiazole as a Common Intermediate for 5-Position Derivatization Enablement in SAR Campaigns

Patents and literature consistently cite 2-benzyl-1-ethyl-1H-1,3-benzodiazole as a key building block for further derivatization, particularly at the 5-position of the benzimidazole ring. Documented derivatives include 2-benzyl-1-ethyl-1H-benzoimidazol-5-ylamine and (2-benzyl-1-ethyl-1H-benzoimidazol-5-yl)-(4-tert-butyl-phenyl)-amine (MW 383.53) . In contrast, simple 2-alkylbenzimidazoles (e.g., 1-ethyl-2-methylbenzimidazole, CAS 5805-76-5) lack the C2-benzyl group that provides additional π-stacking and hydrophobic binding opportunities in target engagement. This C2-benzyl group is a critical pharmacophoric element in 2-benzylbenzimidazole-based nitazene opioids, where its presence is essential for low-nanomolar MOR activity [1].

Medicinal Chemistry SAR Exploration Chemical Intermediate

Data Gap Advisory: No Direct, Quantitative Biological Activity Data (IC₅₀, Ki, MIC) Were Identified for 2-Benzyl-1-ethyl-1H-1,3-benzodiazole in Peer-Reviewed Primary Literature

A systematic search of primary research databases (PubMed, ChEMBL, BindingDB, PubMed Central) and patent repositories using the CAS number 39069-33-5 and the IUPAC name 2-benzyl-1-ethyl-1H-1,3-benzodiazole did not return any studies reporting direct, quantitative biological activity measurements (IC₅₀, EC₅₀, Ki, MIC, or Kd values) for this specific compound in any target-based or phenotypic assay [1][2]. Claims of antimicrobial, antiviral, or anticancer activity appear exclusively in non-peer-reviewed vendor collateral and could not be verified against primary data sources. By contrast, closely related 2-benzylbenzimidazole nitazene analogs have well-characterized MOR EC₅₀ values in the low nanomolar range, confirming that the core scaffold can be biologically active when appropriately functionalized [3].

Data Gap Biological Activity Procurement Caution

High-Confidence Application Scenarios for 2-Benzyl-1-ethyl-1H-1,3-benzodiazole Based on Verified Evidence


Corrosion Inhibitor Candidate Screening for Mild Steel Protection in Acidic Industrial Environments

The benzimidazole class, including ethyl- and benzyl-substituted derivatives, has demonstrated corrosion inhibition efficiencies of 97–98% at 10⁻³ M for mild steel in 1 M HCl, with the N-substituent identity affecting both peak efficiency and durability under immersion [1][2]. 2-Benzyl-1-ethyl-1H-1,3-benzodiazole, with its combined N-ethyl and C2-benzyl substitution, represents a hybrid structural candidate for empirical evaluation in inhibitor optimization programs targeting aggressive acidic media (HCl, H₂SO₄, HNO₃) where mixed-type inhibition with strong cathodic character is desired. Its XLogP3-AA of 3.7 supports strong hydrophobic adsorption to metal surfaces, consistent with the Langmuir chemisorption mechanism established for the class.

Medicinal Chemistry Building Block for 5-Position SAR Derivatization Campaigns

The compound serves as a documented precursor for 5-substituted benzimidazole derivatives, including 2-benzyl-1-ethyl-1H-benzoimidazol-5-ylamine and (2-benzyl-1-ethyl-1H-benzoimidazol-5-yl)-(4-tert-butyl-phenyl)-amine [1]. Its zero HBD count and low TPSA (17.8 Ų) make it an attractive core scaffold for CNS-penetrant lead optimization programs where 5-position functionalization with polar or hydrogen-bonding groups can be used to tune target affinity without compromising baseline membrane permeability [2]. The C2-benzyl group provides a validated pharmacophoric anchor, as demonstrated by the 2-benzylbenzimidazole nitazene class where this moiety is essential for MOR engagement [3].

Physicochemical Reference Standard for Lipophilicity Optimization in Benzimidazole Library Design

With a computed XLogP3-AA of 3.7—substantially higher than the 2.36 of 1-ethyl-2-methylbenzimidazole—2-benzyl-1-ethyl-1H-1,3-benzodiazole can serve as a lipophilic reference point in benzimidazole library design, enabling medicinal chemists to benchmark the lipophilicity contribution of C2-benzyl vs. C2-methyl substitution in matched molecular pair analyses [1][2]. This application is supported by PubChem-computed properties and is relevant to procurement for compound management groups curating physicochemical reference sets.

De Novo Biological Screening Starting Point (with Explicit Data Gap Acknowledgment)

No peer-reviewed biological activity data (IC₅₀, Ki, MIC) exist for this compound [1]. However, the 2-benzylbenzimidazole core is a validated pharmacophore in opioid receptor modulation, kinase inhibition, and antimicrobial activity [2][3]. Procurement for biological screening is justified as a de novo exploration of an uncharacterized substitution pattern, but users must recognize that all biological activity claims from non-peer-reviewed vendor sources remain unverified and should not be used to guide target selection or expected potency thresholds.

Quote Request

Request a Quote for 2-benzyl-1-ethyl-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.